methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H21ClN2O5 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H19ClN2O4 and a molecular weight of approximately 404.85 g/mol. It features a pyrrole ring and various functional groups, including methoxy and carbonyl groups, which contribute to its reactivity and biological properties. The presence of the indole moiety is particularly significant due to its involvement in numerous biological processes.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Initial studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. The structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate.
- Antioxidant Properties : The presence of methoxy groups is linked to increased antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
Anticancer Activity
A study compared the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant potency:
Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 0.48 | 1.93 (Prodigiosin) |
HCT116 | 0.78 | 2.84 (Prodigiosin) |
These results suggest that the compound has a comparable or greater anticancer activity than established drugs like doxorubicin.
Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that it effectively arrests cell proliferation at the G1 phase, leading to increased apoptosis markers.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Comparative analysis with similar compounds highlights how modifications in substituents can influence potency:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Compound A | Hydroxy group instead of methoxy | Different substituent may affect biological activity |
Compound B | Bromo instead of chloro | Different halogen may alter reactivity |
Compound C | Fluoro group increases lipophilicity | Enhances interaction with biological targets |
Properties
Molecular Formula |
C23H21ClN2O5 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-11-17(23(28)31-4)19(18-13-6-5-7-14(24)21(13)26-22(18)27)20(25-11)12-8-9-15(29-2)16(10-12)30-3/h5-10,18,25H,1-4H3,(H,26,27) |
InChI Key |
JBKWMWWADCKOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.